4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

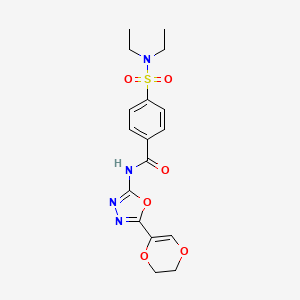

4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a structurally complex sulfonamide derivative. Its core structure consists of a benzamide scaffold substituted with a diethylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring at the N-terminus. The oxadiazole ring is further functionalized with a 5,6-dihydro-1,4-dioxin moiety, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S/c1-3-21(4-2)28(23,24)13-7-5-12(6-8-13)15(22)18-17-20-19-16(27-17)14-11-25-9-10-26-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGXAYGYLLNRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Diethylsulfamoyl Group: This step involves the reaction of the oxadiazole intermediate with diethylsulfamoyl chloride in the presence of a base like triethylamine.

Coupling with Benzamide: The final step involves coupling the diethylsulfamoyl-oxadiazole intermediate with benzoyl chloride or a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying enzyme interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A closely related analogue, N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (RN: 851095-00-6), shares the benzamide-oxadiazole-dioxin backbone but differs in the sulfamoyl substituent. Here, the diethyl group in the target compound is replaced with a methyl-phenyl group .

| Property | Target Compound | Analogous Compound |

|---|---|---|

| Sulfamoyl Substituent | N,N-diethyl | N-methyl-N-phenyl |

| Molecular Weight | Higher (due to diethyl groups) | Slightly lower (phenyl adds aromatic mass) |

| Lipophilicity (LogP) | Likely higher (alkyl groups enhance lipophilicity) | Moderate (phenyl introduces π-π interactions) |

| Enzyme Binding Affinity | Potentially selective for bulkier binding pockets | May favor targets with aromatic/planar regions |

Research Findings and Implications

Substituent-Driven Selectivity : The diethylsulfamoyl group may confer selectivity for enzymes with hydrophobic active sites (e.g., certain carbonic anhydrase isoforms), whereas the methyl-phenyl analogue might exhibit broader inhibition due to mixed hydrophobic/aromatic interactions.

Metabolic Stability : Alkyl groups (diethyl) generally resist phase I metabolism better than aryl groups (phenyl), suggesting improved bioavailability for the target compound.

Biological Activity

The compound 4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 394.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and sulfonamide-sensitive enzymes.

- Modulation of Receptor Activity : The oxadiazole and dioxin components may interact with various receptors in the central nervous system, influencing neurotransmitter release and receptor activation.

Biological Activity Overview

The compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies have suggested that this compound may have anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.

Case Study :

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), indicating potential for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of the compound includes:

- Absorption : Rapid absorption in gastrointestinal tract.

- Distribution : High volume of distribution indicating extensive tissue binding.

- Metabolism : Primarily metabolized by liver enzymes (CYP450 family).

- Excretion : Renal excretion as metabolites.

Toxicology

Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, high doses may lead to hepatotoxicity and nephrotoxicity as observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.